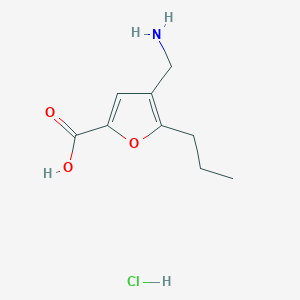

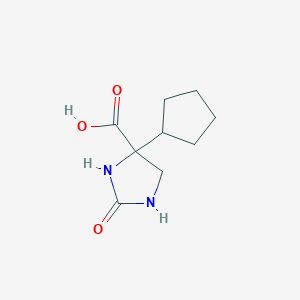

(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods, including chemoenzymatic approaches and Lewis acid-catalyzed reactions. For example, the enantioselective synthesis of benzofuran-5-yl acetates using manganese(III) acetate-mediated acetoxylation followed by enzyme-mediated kinetic resolution has been reported (Demir, Şahin, & Caliskan, 2007). Similarly, Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds has been used to synthesize benzofuran derivatives (Huang et al., 2019).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often characterized using spectroscopic techniques and computational studies. For instance, the structural and spectroscopic characterization of benzofuran acetic acid derivatives has been performed using FT-IR, FT-Raman, NMR, and UV-Vis spectral studies, complemented by computational density functional theory (DFT) analysis (Hiremath et al., 2019).

Chemical Reactions and Properties

Benzofuran compounds participate in various chemical reactions, including photochemistry and oxidative processes. The photochemistry of dimethoxybenzyl compounds, for example, has been studied, revealing insights into their solvolytic reactivity and the importance of isomeric triene derivatives in their overall photochemistry (DeCosta et al., 2000).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting points, and crystalline structure, can be crucial for their application in various fields. For example, the crystal structure of methyl benzofuran acetate derivatives has been elucidated, showing the orientation of methylsulfinyl substituents and the stabilization of the crystal structure through aromatic π–π interactions (Choi et al., 2009).

Chemical Properties Analysis

The chemical properties of benzofuran derivatives, including reactivity, stability, and interaction with other molecules, are essential for understanding their potential applications. Studies have shown that benzofuran compounds can undergo various reactions, such as carbonylation and aminocarbonylation, to yield complex organic molecules with potential pharmacological activities (Li et al., 2017).

科学的研究の応用

Novel Compound Synthesis

Research into compounds related to "(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate" has led to the discovery of new lignan, benzofuran, and sesquiterpene derivatives. These compounds have been isolated from natural sources, such as the roots of Leontopodium alpinum and L. leontopodioides, showcasing the compound's relevance in natural product chemistry and its potential for pharmaceutical applications (Dobner et al., 2003).

Chemical Reactions and Mechanisms

Studies have explored the chemical reactions involving related benzofuran derivatives, including the copper-catalyzed ring opening of benzofurans and subsequent enantioselective hydroamination cascades. This process has led to the synthesis of chiral N,N-dibenzylaminophenols, important for pharmaceutical chemistry, with excellent enantioselectivity (Qing‐Feng Xu‐Xu et al., 2018).

Protective Group Chemistry

Research has also delved into the development of new oxidatively removable carboxy protecting groups. Studies have shown that 2,6-dimethoxybenzyl esters, closely related to the target compound, can be efficiently oxidized to generate corresponding carboxylic acids, demonstrating the compound's utility in synthetic organic chemistry (Kim & Misco, 1985).

Mechanistic Insights

Further investigations have provided mechanistic insights into oxidation reactions of benzyl alcohol derivatives, indicating a significant enhancement in reaction rates in the presence of catalysts. This research highlights the role of related compounds in elucidating complex chemical reaction mechanisms and optimizing catalytic processes (Morimoto et al., 2012).

Enantioselective Synthesis

The chemoenzymatic synthesis of enantiomers of pharmacologically interesting compounds, including benzofuran derivatives, has been reported. These syntheses utilize manganese(III) acetate-mediated acetoxylation and enzyme-mediated kinetic resolution, underscoring the compound's significance in the development of enantioselective synthetic methodologies (Demir et al., 2007).

特性

IUPAC Name |

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(20)24-13-5-6-14-16(10-13)25-18(19(14)21)9-12-4-7-15(22-2)17(8-12)23-3/h4-10H,1-3H3/b18-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUQHQKHGRCPQT-NVMNQCDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)

![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)

![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)